ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
“Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is a compound that incorporates a thiophene moiety . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary. For example, one derivative, Ethyl-2-(4-(diethylamino)benzylideneamino)-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate, has a melting point of 98–100 C .Scientific Research Applications
Antimicrobial and Antioxidant Applications
- Compounds similar to ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have demonstrated significant antimicrobial and antioxidant activities. For instance, certain cyclopropanation derivatives showed notable antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016). Similar studies have reported compounds with substantial activity against various pathogenic strains, illustrating their potential as antimicrobial agents (Altundas et al., 2010).
Anticancer Activity
- Compounds structurally related to this compound have been found to exhibit potent anticancer activity. For example, derivatives synthesized using a thioureido substituent showed significant anticancer activity against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).
Material Science and Polymer Chemistry
- In the field of material science, related compounds have been used in the synthesis of novel aromatic polyimides, which are important for various applications due to their solubility and thermal stability (Butt et al., 2005). Additionally, the development of new semiconducting polymers incorporating thiophene derivatives for use in organic photovoltaic cells has been reported, indicating their relevance in renewable energy technologies (Kim et al., 2014).
Anti-Rheumatic Potential
- Similar structures have been explored for their anti-rheumatic potential. A study on ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes found significant antioxidant, analgesic, and anti-rheumatic effects (Sherif & Hosny, 2014).
Synthesis and Characterization of Novel Compounds
- Research into the synthesis and characterization of novel compounds involving related structures has been extensive. For example, the development and antimicrobial evaluation of new azo-Schiff bases have been documented, showcasing the diversity of applications in chemical synthesis (Menati et al., 2020).
Antimycobacterial Applications
- Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been developed as potential antimycobacterial agents. One particular derivative exhibited more potent activity against Mycobacterium tuberculosis than several standard drugs (Nallangi et al., 2014).
Mechanism of Action
Target of Action
Ethyl 2-(4-phenoxybenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a thiophene derivative . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with various targets depending on their specific structure and functional groups . They can inhibit enzymes, modulate receptors, or interfere with cellular processes, leading to their diverse biological effects .
Biochemical Pathways
Given the broad range of activities associated with thiophene derivatives, it can be inferred that multiple pathways could be involved . These could include pathways related to inflammation, oxidative stress, cell proliferation, and microbial growth, among others .
Pharmacokinetics
The pharmacokinetic properties of a compound are crucial in determining its bioavailability and therapeutic efficacy .
Result of Action
Based on the known activities of thiophene derivatives, it can be inferred that this compound could potentially exert anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of the compound .
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent, and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . This suggests that there is a promising future for the development and application of thiophene derivatives.
Biochemical Analysis
Biochemical Properties
Other thiophene derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . These interactions often involve binding at specific sites, leading to changes in the function or activity of the target molecules .
Cellular Effects
Other thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other thiophene derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
ethyl 2-[(4-phenoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4S/c1-2-27-23(26)20-18-9-6-10-19(18)29-22(20)24-21(25)15-11-13-17(14-12-15)28-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLXBXPCJIPNPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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